- Design and synthesis of novel N-sulfonyl-2-indole carboxamides as potent PPAR-γ binding agents with potential application to the treatment of osteoporosis, Bioorganic & Medicinal Chemistry Letters, 2006, 16(21), 5659-5663
Cas no 91348-45-7 (3-Bromoindole-2-carboxylic acid ethyl ester)
91348-45-7 structure
Product Name:3-Bromoindole-2-carboxylic acid ethyl ester
N.o CAS:91348-45-7
MF:C11H10BrNO2
MW:268.106602191925
MDL:MFCD02071793
CID:61499
PubChem ID:160871171
Update Time:2024-10-26
3-Bromoindole-2-carboxylic acid ethyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethyl 3-bromoindole-2-carboxylate
- 3-BROMOINDOLE-2-CARBOXYLIC ACID ETHYL ESTER
- ethyl 3-bromo-1H-indole-2-carboxylate
- 1H-INDOLE-2-CARBOXYLIC ACID, 3-BROMOETHYL ESTER
- 1H-INDOLE-2-CARBOXYLICACID, 3-BROMO-, ETHYL ESTER
- 1H-INDOLE-2-CARBOXYLICACID-3-BROMOETHYLESTER
- 3-(T-BUTYLDIMETHYLSILOXY)IODOBENZENE
- 3-Bromo-1H-indole-2-carboxylic acid Ethyl Ester
- 3-BROMO-2-INDOLECARBOXYLIC ACID ETHYL ESTER
- 3-BROMOINDOLE-
- ETHYL-3-BROMO-1H-INDOLE-2-CARBOXYLATE
- 1H-Indole-2-carboxylic acid, 3-bromo-, ethyl ester
- 3-Br-Ica-Oet
- ETHYL 3-BROMOINDOL-2-CARBOXYLATE
- PubChem2247
- PubChem7204
- KSC495C3L
- DRJWEOYWZOGNQU-UHFFFAOYSA-N
- BCP11446
- STK893364
- Ethyl 3-bromo-1H-indole-2-carboxylate (ACI)
- Indole-2-carboxylic acid, 3-bromo-, ethyl ester (6CI, 7CI)
- 3-Bromo-2-carbethoxyindole
- MFCD02071793
- 3-bromo-1H-indole carboxylic acid ethyl ester
- CS-W002873
- DTXSID60405810
- AC-1736
- DB-022385
- AO-192/13960017
- BBL020674
- AKOS001476188
- AB-0012
- 3-bromo-1H-indolecarboxylic acid ethyl ester
- E0927
- SY006244
- 91348-45-7
- SCHEMBL43369
- 3-Bromoindole-2-carboxylic acid ethyl ester
-
- MDL: MFCD02071793
- Inchi: 1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
- Chave InChI: DRJWEOYWZOGNQU-UHFFFAOYSA-N
- SMILES: O=C(C1=C(Br)C2C(=CC=CC=2)N1)OCC
Propriedades Computadas
- Massa Exacta: 266.98900
- Massa monoisotópica: 266.989
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 3
- Complexidade: 247
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.3
- Superfície polar topológica: 42.1
Propriedades Experimentais
- Cor/Forma: No data available
- Densidade: 1.554
- Ponto de Fusão: 149.0 to 153.0 deg-C
- Ponto de ebulição: 387.9°C at 760 mmHg
- Ponto de Flash: 188.4℃
- Índice de Refracção: 1.646
- PSA: 42.09000
- LogP: 3.10710
3-Bromoindole-2-carboxylic acid ethyl ester Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Instrução de Segurança: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Condição de armazenamento:Inert atmosphere,2-8°C
3-Bromoindole-2-carboxylic acid ethyl ester Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007051-25g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 25g |
$210.60 | 2023-08-31 | |
| Alichem | A199007051-100g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 100g |
$646.80 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0927-5G |
Ethyl 3-Bromoindole-2-carboxylate |
91348-45-7 | >95.0%(GC) | 5g |
¥975.00 | 2024-04-15 | |
| Fluorochem | 078091-1g |
Ethyl 3-bromoindole-2-carboxylate |
91348-45-7 | 95% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 078091-5g |
Ethyl 3-bromoindole-2-carboxylate |
91348-45-7 | 95% | 5g |
£38.00 | 2022-03-01 | |
| Fluorochem | 078091-10g |
Ethyl 3-bromoindole-2-carboxylate |
91348-45-7 | 95% | 10g |
£64.00 | 2022-03-01 | |
| Fluorochem | 078091-25g |
Ethyl 3-bromoindole-2-carboxylate |
91348-45-7 | 95% | 25g |
£131.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E122886-25g |
3-Bromoindole-2-carboxylic acid ethyl ester |
91348-45-7 | 95% | 25g |
¥1027.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E122886-5g |
3-Bromoindole-2-carboxylic acid ethyl ester |
91348-45-7 | 95% | 5g |
¥263.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E122886-1g |
3-Bromoindole-2-carboxylic acid ethyl ester |
91348-45-7 | 95% | 1g |
¥66.90 | 2023-09-03 |
3-Bromoindole-2-carboxylic acid ethyl ester Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referência
- Design and synthesis of dual inhibitors of HIV reverse transcriptase and integrase: Introducing a diketoacid functionality into delavirdine, Bioorganic & Medicinal Chemistry, 2008, 16(7), 3587-3595
Método de produção 3
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 2 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referência
- Nucleophilic reactions in the indole series: displacement of bromine under phase transfer catalysis, Tetrahedron, 2008, 64(51), 11625-11631
Método de produção 4
Condições de reacção
1.1 Reagents: Lithium bromide , 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ; 8 h, 25 °C
Referência
- Practical and regioselective brominations of aromatic compounds using tetrabutylammonium peroxydisulfate, Tetrahedron Letters, 2004, 45(25), 4887-4890
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium bromide , N-Chloro-N-fluorobenzenesulfonamide Solvents: Acetonitrile ; 10 min, rt
1.2 rt
1.2 rt
Referência
- A quick, mild and efficient bromination using a CFBSA/KBr system, RSC Advances, 2016, 6(93), 90031-90034
Método de produção 6
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7
Referência
- New N-pyridinyl(methyl)-indole-2- and 3-(Alkyl)carboxamides and Derivatives Acting as Systemic and Topical Inflammation Inhibitors, Journal of Enzyme Inhibition and Medicinal Chemistry, 2002, 17(6), 415-424
Método de produção 7
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 12 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Indolyl linked meta-substituted benzylidene-based novel PPAR ligands: synthetic and docking studies, Medicinal Chemistry Research, 2015, 24(4), 1396-1407
Método de produção 8
Condições de reacção
Referência
- Indolyl Linked Meta-Substituted Benzylidenes as Novel Ligands: Synthesis, Biological Evaluation, and Molecular Docking Studies, Journal of Heterocyclic Chemistry, 2019, 56(5), 1542-1552
Método de produção 9
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 2 h, rt
Referência
- Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354, Bioorganic & Medicinal Chemistry Letters, 2014, 24(19), 4708-4713
Método de produção 10
Condições de reacção
1.1 Reagents: Dimethyl sulfoxide , Hydrogen bromide Solvents: Ethyl acetate , Water ; 60 °C; 0.5 h, 60 °C
Referência
- Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization, Organic Letters, 2015, 17(12), 2886-2889
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ; 72 h, rt
Referência
- Green Halogenation of Indoles with Oxone-Halide, Journal of Organic Chemistry, 2023, 88(16), 11497-11503
Método de produção 12
Condições de reacção
1.1 Reagents: Lithium bromide , 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ; 8 h, 25 °C
Referência
- Practical and Regioselective Halogenations of Aromatic Compounds Using Tetrabutylammonium Peroxydisulfate, Phosphorus, 2005, 180(5-6), 1235-1240
Método de produção 13
Condições de reacção
1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium bromide Solvents: Acetonitrile ; 2 h, rt
Referência
- Electrochemical Direct C-H Halogenation of N-Heteroarenes and Naphthols, European Journal of Organic Chemistry, 2023, 26(35),
Método de produção 14
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Dabco Solvents: Dichloromethane ; rt
Referência
- DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides, RSC Advances, 2022, 12(12), 7115-7119
Método de produção 15
Condições de reacção
1.1 Reagents: N-Bromosuccinimide , Oxygen Catalysts: Ammonium persulfate , Erythrosine Solvents: Acetonitrile ; 10 min, 20 °C
Referência
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide, ACS Omega, 2018, 3(10), 12868-12877
Método de produção 16
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: N-Methoxy-1-butanesulfonamide Solvents: Heptane ; 17 h, 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 25 °C
Referência
- Cooperativity within the catalyst: alkoxyamide as a catalyst for bromocyclization and bromination of (hetero)aromatics, Chemical Communications (Cambridge, 2020, 56(77), 11501-11504
Método de produção 17
Condições de reacção
1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 16 h, 30 °C
Referência
- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),
Método de produção 18
Condições de reacção
Referência
- Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors, European Journal of Medicinal Chemistry, 2014, 83, 617-629
Método de produção 19
Condições de reacção
Referência
- Novel indolyl linked para-substituted benzylidene-based phenyl containing thiazolidienediones and their analogs as α-glucosidase inhibitors: synthesis, in vitro, and molecular docking studies, Medicinal Chemistry Research, 2018, 27(3), 903-914
Método de produção 20
Condições de reacção
Referência
- 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the NMDA (N-methyl-D-aspartic acid) receptor associated glycine binding site, Journal of Medicinal Chemistry, 1992, 35(10), 1791-9
3-Bromoindole-2-carboxylic acid ethyl ester Raw materials
3-Bromoindole-2-carboxylic acid ethyl ester Preparation Products
3-Bromoindole-2-carboxylic acid ethyl ester Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
Número da Ordem:A22156
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:12
Preço ($):402.0
E- mail:sales@amadischem.com
3-Bromoindole-2-carboxylic acid ethyl ester Literatura Relacionada
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
91348-45-7 (3-Bromoindole-2-carboxylic acid ethyl ester) Produtos relacionados
- 77185-78-5(Ethyl 3,5-dibromo-1H-indole-2-carboxylate)
- 28737-33-9(3-Bromoindole-2-carboxylic acid)
- 103858-52-2(Ethyl 4-bromo-1H-indole-2-carboxylate)
- 98591-49-2(3,5-Dibromo-1H-indole-2-carboxylic acid)
- 220664-31-3(Methyl 3-bromo-1H-indole-2-carboxylate)
- 92622-96-3(1H-Indole-2-carboxylicacid, 3-bromo-5-methoxy-, ethyl ester)
- 704909-87-5(Ethyl 4,6-dibromo-1h-indole-2-carboxylate)
- 16732-69-7(Ethyl 7-bromo-1H-indole-2-carboxylate)
- 93704-68-8(1H-Indole-2-carboxylicacid, 3-bromo-5-chloro-, ethyl ester)
- 1245648-72-9(Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
Pureza:99%
Quantidade:100g
Preço ($):402.0